1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-HEXYL-4-HO-2-OXO-N’(3-PYRIDINYLMETHYLENE)1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE typically involves the condensation of 1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with pyridinylmethylene hydrazide . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-HEXYL-4-HO-2-OXO-N’(3-PYRIDINYLMETHYLENE)1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for bromination, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out in solvents like glacial acetic acid or ethanol, under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include brominated derivatives, reduced quinolinecarbohydrazides, and various substituted quinoline compounds. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
1-HEXYL-4-HO-2-OXO-N’(3-PYRIDINYLMETHYLENE)1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-HEXYL-4-HO-2-OXO-N’(3-PYRIDINYLMETHYLENE)1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-HEXYL-4-HO-2-OXO-N’(4-PYRIDINYLMETHYLENE)1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE: A similar compound with a different substitution pattern on the pyridinylmethylene group.
1-ALLYL-4-HO-2-OXO-N’(3-PYRIDINYLMETHYLENE)1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE: Another analog with an allyl group instead of a hexyl group.
Uniqueness
1-HEXYL-4-HO-2-OXO-N’(3-PYRIDINYLMETHYLENE)1,2-DIHYDRO-3-QUINOLINECARBOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both quinoline and pyridinylmethylene moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H24N4O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-hexyl-4-hydroxy-2-oxo-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C22H24N4O3/c1-2-3-4-7-13-26-18-11-6-5-10-17(18)20(27)19(22(26)29)21(28)25-24-15-16-9-8-12-23-14-16/h5-6,8-12,14-15,27H,2-4,7,13H2,1H3,(H,25,28)/b24-15+ |
InChI Key |
IUUGBEMDLYPDBO-BUVRLJJBSA-N |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CN=CC=C3)O |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CN=CC=C3)O |
Origin of Product |
United States |
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